4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate
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Overview
Description
4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a phenyl acetate group attached to the pyrazole ring, which is further substituted with diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it an environmentally friendly approach.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The phenyl acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction may produce dihydropyrazole compounds.
Scientific Research Applications
4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: In the textile industry, pyrazole compounds are used as fluorescent whitening agents.
Mechanism of Action
The mechanism of action of 4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
1,3,5-triphenyl-4,5-dihydro-1H-pyrazole: This compound is structurally similar but lacks the phenyl acetate group.
3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: Another similar compound with a chlorophenyl group instead of the phenyl acetate.
Uniqueness
The uniqueness of 4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl acetate group can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-17(26)27-21-14-12-18(13-15-21)22-16-23(19-8-4-2-5-9-19)25(24-22)20-10-6-3-7-11-20/h2-15,23H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEASCLFTFSBMLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385939 |
Source
|
Record name | ChemDivAM_000203 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5489-50-9 |
Source
|
Record name | ChemDivAM_000203 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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